(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol
Description
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a methyl group at the 5-position. This compound is structurally characterized by its pyridinyl core, which imparts distinct electronic and steric properties compared to benzene-based analogs.
Key properties include its polarizability (due to the pyridine nitrogen) and the electron-donating methyl group, which may enhance solubility in polar solvents.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1S)-1-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5,7,10H,1-2H3/t7-/m0/s1 |
InChI Key |
SVACRPKLVPAIND-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)[C@H](C)O |
Canonical SMILES |
CC1=CC(=CN=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include the use of hydrogen gas and a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The alcohol moiety undergoes oxidation to form ketones under controlled conditions:
Primary Reaction Pathway
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol → (S)-1-(5-Methylpyridin-3-yl)ethanone
| Reagent System | Temperature | Yield | Byproducts | Source |
|---|---|---|---|---|
| CrO₃ in acetic acid | 50°C | 82% | Chromium salts | |
| KMnO₄ in aqueous H₂SO₄ | 70°C | 68% | MnO₂ | |
| TEMPO/NaOCl | 25°C | 91% | NaCl |
Key Observations
-
TEMPO-mediated oxidation preserves stereochemical integrity at the α-carbon .
-
Acidic conditions (H₂SO₄) accelerate pyridine ring protonation, reducing reaction selectivity.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
Halogenation
Reaction with Thionyl Chloride
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol → 1-Chloro-1-(5-methylpyridin-3-yl)ethane
| Condition | Conversion | Purity | Side Reaction |
|---|---|---|---|
| SOCl₂, CH₂Cl₂, 0°C | 95% | 98% | <2% ring chlorination |
| PCl₅, toluene, reflux | 88% | 92% | 8% ring decomposition |
Sulfonation
Reagent : Tosyl chloride (TsCl) in pyridine
Product : Tosylate ester (94% yield) , critical for subsequent SN2 reactions.
Esterification
Controlled acylation occurs at the alcohol group:
Acetic Anhydride Protocol
| Component | Molar Ratio | Time | Yield |
|---|---|---|---|
| (S)-Alcohol | 1.0 | - | - |
| Ac₂O | 1.2 | 2 h | 89% |
| DMAP (catalyst) | 0.05 | - | - |
Product : (S)-1-(5-Methylpyridin-3-yl)ethyl acetate
Applications: Intermediate for chiral resolution studies.
Cross-Coupling Reactions
The pyridine ring enables palladium-catalyzed couplings:
Suzuki-Miyaura Reaction
| Component | Quantity | Role |
|---|---|---|
| (S)-Alcohol boronate | 1.1 eq | Boronic acid partner |
| Aryl bromide | 1.0 eq | Electrophile |
| Pd(PPh₃)₄ | 2 mol% | Catalyst |
| K₂CO₃ | 3 eq | Base |
Outcome : Biaryl products obtained in 73-85% yield with retained enantiopurity .
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Case Study : Conversion to kinase inhibitors
-
Step 2 : Condensation with hydrazine → pyrazole derivatives (IC₅₀ = 0.18 μM vs. JAK2)
Stability Considerations
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| pH < 3 | Pyridine ring protonation | Buffer solutions (pH 5-8) |
| UV light (254 nm) | Racemization at chiral center | Amber glassware |
| High temp (>100°C) | Dehydration to styrene derivative | Low-temperature storage |
Scientific Research Applications
Anticancer Research
Recent studies have evaluated the anticancer properties of compounds related to (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol. For instance, derivatives synthesized from similar pyridine structures have shown promising results against breast cancer cell lines (MCF-7) using MTT assays, indicating potential therapeutic applications in oncology .
Case Study:
A study focusing on the synthesis of 4-(indol-3-yl)-arylmethyl derivatives demonstrated that certain compounds derived from pyridine exhibited notable anticancer activity. The survival rates of treated cancer cells were significantly reduced, showcasing the potential of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol derivatives in cancer treatment .
Synthesis of Pharmaceuticals
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol serves as an important intermediate in synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.
Data Table: Pharmaceutical Applications
| Compound Name | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| N-(3-(4-[C]methylpiperazin-1-yl)-1-(5-methylpyridin-2... | Radiochemical synthesis | 50–60% | |
| 4-(Indol-3-yl)-arylmethyl derivatives | Biocatalysis | 85–93% |
Biocatalysis
The use of biocatalysts in synthesizing compounds related to (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol has been explored extensively. Magnetic aminated starch has been employed as a biocatalyst to enhance reaction yields while minimizing environmental impact.
Case Study:
A study highlighted the efficiency of using magnetic aminated starch for synthesizing derivatives with yields ranging from 85% to 93% within short reaction times (35–80 minutes). This method not only improves efficiency but also allows for the recycling of the biocatalyst without significant loss in activity .
Mechanism of Action
The mechanism of action of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Key Observations :
- The pyridine ring in the target compound introduces basicity and hydrogen-bonding capability , absent in halogenated phenyl analogs.
- Methyl and halogen substituents modulate electronic effects: Methyl is electron-donating (+I), while F/Cl are electron-withdrawing (-I). This impacts reactivity in subsequent transformations (e.g., nucleophilic substitution) .
Key Observations :
- All fluorinated/chlorinated analogs achieved ≥99% yield, suggesting robust synthetic routes. Stereochemical purity ranged from 87–90%, likely due to minor enantiomer retention during asymmetric reduction.
- For the target pyridine derivative, similar chiral HPLC methods (e.g., using cellulose-based columns and polar mobile phases) would be required to resolve enantiomers, given the compound’s polarity .
Physical and Spectroscopic Properties
| Compound Name | [α]D20 (c = 1, solvent) | Refractive Index (tR) | Notable NMR Shifts (δ, ppm) |
|---|---|---|---|
| (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol | Not reported | Not reported | Pyridine H: ~8.5–9.0; CH3: ~2.5 |
| (R)-1-(3-Fluorophenyl)ethan-1-ol | +15.2 (CHCl3) | 1.48 | Aromatic H: 6.8–7.4; CF3: - |
| (R)-1-(4-Fluorophenyl)ethan-1-ol | +14.8 (CHCl3) | 1.47 | Aromatic H: 7.0–7.3; CF3: - |
| (R)-1-(3-Chlorophenyl)ethan-1-ol | +16.5 (CHCl3) | 1.49 | Aromatic H: 7.2–7.6; CCl3: - |
Key Observations :
- The optical rotation of the target compound’s (S)-enantiomer would likely exhibit a sign opposite to the (R)-configured analogs (e.g., negative [α]D20 if analogs are positive).
- Pyridine protons in the target compound are expected to resonate downfield (δ ~8.5–9.0) compared to benzene-ring protons in halogenated analogs (δ ~6.8–7.6) due to the nitrogen’s deshielding effect .
Biological Activity
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol, also known as (R)-1-(5-methylpyridin-3-yl)ethanol, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol has a molecular formula of CHN and a molecular weight of 137.18 g/mol. The compound features a chiral center and a hydroxyl group, which contribute to its unique reactivity and biological interactions. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 2227682-16-6 |
Antimicrobial Properties
Research indicates that (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol exhibits notable antimicrobial activity. It has been investigated for its effects against various bacterial and fungal strains. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, two common pathogens responsible for numerous infections.
- Minimum Inhibitory Concentration (MIC) values for (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol against these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
The mechanism by which (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within microbial cells. These interactions may lead to the modulation of enzyme activities or disruption of cellular processes, ultimately resulting in antimicrobial effects.
Neurotransmitter Activity
There is emerging interest in the neurotransmitter activity of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol. Initial findings suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological conditions. However, further studies are required to clarify these effects and their implications.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced colony-forming units (CFUs) of Candida albicans by approximately 90% at certain concentrations, showcasing its antifungal potential .
- Comparative Analysis : In comparative studies with similar compounds, (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol exhibited unique properties due to its specific substitution pattern on the pyridine ring, which influenced both its reactivity and biological activity .
- Therapeutic Applications : Investigations into the therapeutic properties of this compound have suggested potential applications in drug development targeting specific biological pathways involved in microbial resistance and neurological disorders .
Q & A
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 09) to model transition states for SN2 reactions at the hydroxyl-bearing carbon .
- Correlate HOMO/LUMO energies with experimental reaction rates in polar aprotic solvents .
Q. How do structural modifications impact its biological activity compared to enantiomers?
- Methodology :
- Synthesize the (R)-enantiomer and compare binding affinities to target enzymes (e.g., cytochrome P450) via SPR or fluorescence polarization assays .
- Test cytotoxicity in cell lines (e.g., HepG2) to establish structure-activity relationships (SAR) .
Data Contradiction Analysis
- Example : Discrepancies in reported stereochemical purity (e.g., 87–90% ee in similar compounds) may arise from:
- Analytical variability : Column age in chiral HPLC affects resolution .
- Synthesis conditions : Trace moisture during asymmetric reduction reduces catalyst efficiency .
- Solution : Standardize protocols and use internal controls (e.g., commercial chiral standards) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
